molecular formula C21H27NO2 B5664161 N-(2-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

N-(2-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

Cat. No. B5664161
M. Wt: 325.4 g/mol
InChI Key: BOKYYXSKAYNRLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate chemical processes, including conjugate addition reactions and the preparation of enantiomerically pure diols through the lithiated derivatives of specific chiral forms. For example, Gaul and Seebach (2002) demonstrated the synthesis of complex molecules through conjugate addition, achieving high yields and diastereoselectivities (Gaul & Seebach, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(2-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide" has been elucidated using techniques like X-ray crystallography. Halit et al. (1987) and Oladipo et al. (2021) have detailed the crystal structure of related molecules, highlighting the importance of substituents on the molecular geometry (Halit et al., 1987); (Oladipo et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives include a variety of transformations, such as the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, showcasing their potential as lipoxygenase inhibitors. These reactions underscore the compound's reactivity and potential biological activity (Aziz‐ur‐Rehman et al., 2016).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular architecture. Studies like that of Halit et al. (1987) provide insights into how structural modifications, like substituent changes, affect these properties (Halit et al., 1987).

properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)-N-(2-propan-2-ylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-15(2)18-9-5-6-10-19(18)22-21(23)11-7-8-17-12-13-20(24-4)16(3)14-17/h5-6,9-10,12-15H,7-8,11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKYYXSKAYNRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)NC2=CC=CC=C2C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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